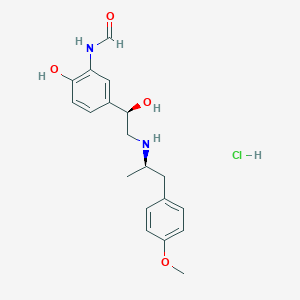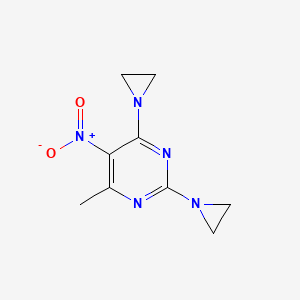
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is a heterocyclic organic compound known for its unique chemical structure and potential applications in various fields. This compound contains two aziridine rings, a methyl group, and a nitro group attached to a pyrimidine ring, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine typically involves the reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the aziridine rings during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aziridine rings can be opened to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-bis(aziridin-1-yl)-6-methyl-5-aminopyrimidine.
Reduction: Formation of 2,4-diamino-6-methyl-5-nitropyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Investigated for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of DNA. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly useful in cancer treatment, where the compound can target rapidly dividing tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(aziridin-1-yl)-5-fluoropyrimidine
- 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine
- 2,4-Bis(aziridin-1-yl)-5-chloro-6-methoxypyrimidine
Uniqueness
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is unique due to the presence of both aziridine rings and a nitro group on the pyrimidine ring.
Propriétés
Numéro CAS |
4238-90-8 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
2,4-bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine |
InChI |
InChI=1S/C9H11N5O2/c1-6-7(14(15)16)8(12-2-3-12)11-9(10-6)13-4-5-13/h2-5H2,1H3 |
Clé InChI |
QMFATHWBIVVHPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N2CC2)N3CC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
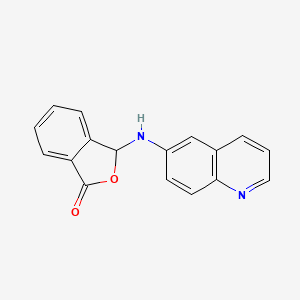
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
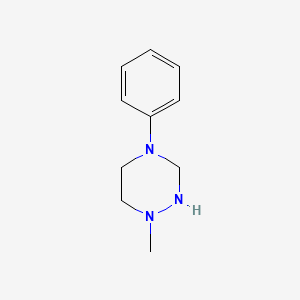
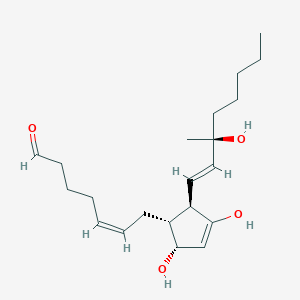
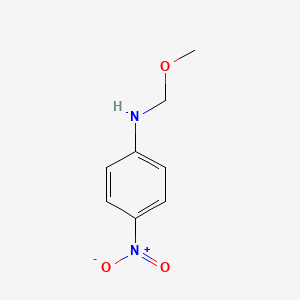

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
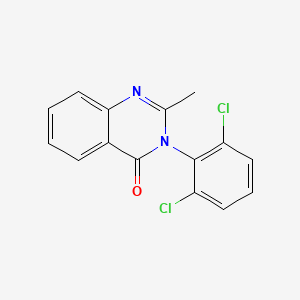
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
